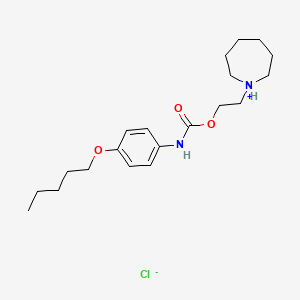![molecular formula C15H12N6O3 B13754536 alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide CAS No. 2328-07-6](/img/structure/B13754536.png)
alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide: is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzimidazole core linked to an acetamide group, with an azo linkage to a nitrophenyl group. This structure imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of ortho-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Azo Group: The azo linkage is introduced by diazotization of an aromatic amine (such as 2-nitroaniline) followed by coupling with the benzimidazole derivative.
Acetamide Formation: The final step involves the acylation of the benzimidazole derivative with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing the same synthetic routes but optimized for efficiency, yield, and safety. The use of automated reactors and stringent quality control measures would be essential to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The azo group can be reduced to form the corresponding amines.
Substitution: The benzimidazole core can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aromatic amines.
Substitution: Various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the study of azo compounds and their reactivity.
Biology:
- Investigated for its potential antimicrobial and anticancer properties.
- Used in biochemical assays to study enzyme interactions.
Medicine:
- Explored as a potential therapeutic agent due to its biological activity.
- Studied for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry:
- Utilized in the production of dyes and pigments due to its azo linkage.
- Applied in the development of materials with specific optical properties.
Mécanisme D'action
The mechanism of action of alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide involves its interaction with biological targets such as enzymes and receptors. The benzimidazole core can mimic natural substrates, allowing the compound to inhibit or activate specific biochemical pathways. The azo linkage and nitrophenyl group contribute to its reactivity and ability to form stable complexes with proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
Benzimidazole: The parent compound with a simpler structure.
2-Nitrobenzimidazole: A derivative with a nitro group directly attached to the benzimidazole ring.
Azo Compounds: Other compounds with azo linkages, such as azobenzene.
Uniqueness:
- The combination of the benzimidazole core, azo linkage, and acetamide group makes alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide unique.
- Its specific structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
2328-07-6 |
|---|---|
Formule moléculaire |
C15H12N6O3 |
Poids moléculaire |
324.29 g/mol |
Nom IUPAC |
2-(1H-benzimidazol-2-yl)-2-[(2-nitrophenyl)diazenyl]acetamide |
InChI |
InChI=1S/C15H12N6O3/c16-14(22)13(15-17-9-5-1-2-6-10(9)18-15)20-19-11-7-3-4-8-12(11)21(23)24/h1-8,13H,(H2,16,22)(H,17,18) |
Clé InChI |
UJLHDEXRNCZGJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C(C(=O)N)N=NC3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2Z)-2-[(E)-3-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid](/img/structure/B13754461.png)

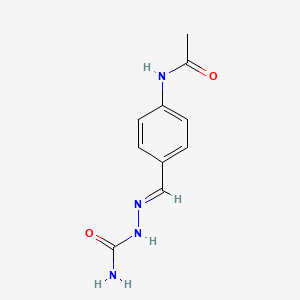

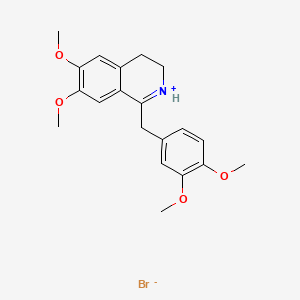

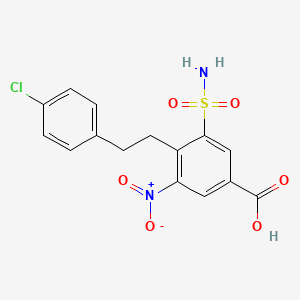
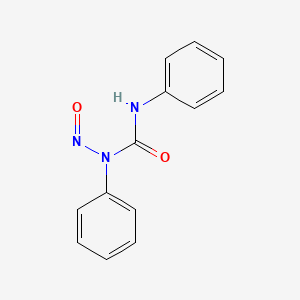
![2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane](/img/structure/B13754505.png)
![4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline](/img/structure/B13754510.png)


